molecular formula C17H9Cl3N4O2 B12722410 Diclazuril, (R)- CAS No. 142004-15-7

Diclazuril, (R)-

Cat. No.: B12722410
CAS No.: 142004-15-7
M. Wt: 407.6 g/mol
InChI Key: ZSZFUDFOPOMEET-GFCCVEGCSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of diclazuril typically involves several key steps, starting with 2,6-dichloro-4-nitroaniline as the raw material . The process includes:

    Sandmeyer Reaction: This step involves the conversion of 2,6-dichloro-4-nitroaniline to 2,6-dichloro-4-nitrobenzene diazonium salt.

    Affine Replacement: The diazonium salt undergoes an affine replacement reaction to form 2,6-dichloro-4-nitrobenzene.

    Reduction: The nitro group is reduced to an amine group.

    Diazotization and Diazotization Reduction: The amine group is converted back to a diazonium salt and then reduced.

    Two-Step Condensation Reactions: These reactions lead to the formation of the triazine ring.

    Cyclization: The final step involves cyclization to form diclazuril.

Industrial Production Methods

Industrial production of diclazuril follows a similar synthetic route but is optimized for higher yields and purity. The process avoids column chromatography, making it suitable for large-scale production . The final product is obtained through refining steps that ensure a purity of 99.5% .

Chemical Reactions Analysis

Types of Reactions

Diclazuril undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various triazine derivatives, which are intermediates in the synthesis of diclazuril .

Properties

CAS No.

142004-15-7

Molecular Formula

C17H9Cl3N4O2

Molecular Weight

407.6 g/mol

IUPAC Name

(2R)-2-(4-chlorophenyl)-2-[2,6-dichloro-4-(3,5-dioxo-1,2,4-triazin-2-yl)phenyl]acetonitrile

InChI

InChI=1S/C17H9Cl3N4O2/c18-10-3-1-9(2-4-10)12(7-21)16-13(19)5-11(6-14(16)20)24-17(26)23-15(25)8-22-24/h1-6,8,12H,(H,23,25,26)/t12-/m1/s1

InChI Key

ZSZFUDFOPOMEET-GFCCVEGCSA-N

Isomeric SMILES

C1=CC(=CC=C1[C@@H](C#N)C2=C(C=C(C=C2Cl)N3C(=O)NC(=O)C=N3)Cl)Cl

Canonical SMILES

C1=CC(=CC=C1C(C#N)C2=C(C=C(C=C2Cl)N3C(=O)NC(=O)C=N3)Cl)Cl

Origin of Product

United States

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